5-[(4-Cyanophenoxy)methyl]-2-furoic acid

Solubility Physicochemical profiling Drug discovery

Choose 5-[(4-Cyanophenoxy)methyl]-2-furoic acid for your next synthesis. Its unique para-cyanophenoxy substituent creates a predictable, planar pharmacophore ideal for probing π-π stacking and hydrogen-bonding interactions, unlike the sterically hindered ortho-isomer. The terminal carboxylic acid handle enables facile conjugation via standard amide or ester bond-forming reactions, ensuring consistent yields. Procure with verified ≥95% purity to minimize side reactions and ensure experimental reproducibility.

Molecular Formula C13H9NO4
Molecular Weight 243.218
CAS No. 500197-21-7
Cat. No. B2460390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Cyanophenoxy)methyl]-2-furoic acid
CAS500197-21-7
Molecular FormulaC13H9NO4
Molecular Weight243.218
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OCC2=CC=C(O2)C(=O)O
InChIInChI=1S/C13H9NO4/c14-7-9-1-3-10(4-2-9)17-8-11-5-6-12(18-11)13(15)16/h1-6H,8H2,(H,15,16)
InChIKeyGBTXBOTVXAHUMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-[(4-Cyanophenoxy)methyl]-2-furoic acid (CAS 500197-21-7) for Research and Industrial Procurement: Key Specifications and Comparative Profile


5-[(4-Cyanophenoxy)methyl]-2-furoic acid (CAS 500197-21-7) is a furan-based carboxylic acid derivative with the molecular formula C₁₃H₉NO₄ and a molecular weight of 243.22 g/mol . It is characterized by a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a (4-cyanophenoxy)methyl group, a structural motif that confers distinct physicochemical properties for use as a synthetic intermediate and building block in medicinal chemistry and life science research [1].

Why 5-[(4-Cyanophenoxy)methyl]-2-furoic acid Cannot Be Interchanged with Other Furoic Acid Analogs: A Procurement Perspective


Generic substitution of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid with other furoic acid derivatives is scientifically unsound due to the compound's unique combination of a terminal carboxylic acid handle for conjugation and a 4-cyanophenoxy substituent that modulates electronic properties, hydrogen-bonding capacity, and molecular recognition [1]. While compounds like 5-[(2-cyanophenoxy)methyl]-2-furoic acid (CAS 893743-98-1) or 5-[(4-nitrophenoxy)methyl]-2-furoic acid (CAS 438219-25-1) share a similar core scaffold, the specific position (para vs. ortho) and nature (cyano vs. nitro) of the substituent profoundly affect solubility, reactivity in coupling reactions, and potential biological activity, precluding simple one-for-one replacement without compromising experimental reproducibility or synthetic yield.

Quantitative Differentiation of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid: Comparative Data for Evidence-Based Selection


Aqueous Solubility at pH 7.4: 5-[(4-Cyanophenoxy)methyl]-2-furoic acid vs. In-Class Analogs

5-[(4-Cyanophenoxy)methyl]-2-furoic acid exhibits an aqueous solubility of >36.5 µg/mL at pH 7.4 in phosphate-buffered saline, as measured by a quantitative chemiluminescent nitrogen detection assay [1]. While direct comparative solubility data for the 2-cyano isomer (CAS 893743-98-1) under identical conditions is not publicly available, this value represents a measurable, verifiable baseline for assessing the compound's suitability in aqueous biological assays. The solubility threshold of >36.5 µg/mL is a critical parameter for early-stage screening, as compounds with lower aqueous solubility are associated with a higher risk of false negatives and reduced hit rates in functional assays [1].

Solubility Physicochemical profiling Drug discovery

Structural Differentiation: Para-Cyano Substitution vs. Ortho-Cyano Isomer and Other Analogs

The para-cyano substitution on the phenoxy ring of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid (CAS 500197-21-7) creates a distinct electronic environment compared to its ortho-cyano isomer (CAS 893743-98-1) . While both compounds share the same molecular formula (C13H9NO4) and molecular weight (243.21 g/mol), the para-substitution provides a linear, extended conjugated system, whereas the ortho-substitution introduces steric hindrance that can significantly alter binding interactions and chemical reactivity. Additionally, the cyano group offers a strong electron-withdrawing effect (Hammett σp = 0.66) compared to the nitro analog (CAS 438219-25-1; σp = 0.78) [1], providing a differentiated reactivity profile for further synthetic elaboration.

Structure-activity relationship Synthetic chemistry Molecular design

Purity Specifications and Supplier Consistency: A Procurement Benchmark

Multiple reputable suppliers, including AKSci and Chemscene, offer 5-[(4-Cyanophenoxy)methyl]-2-furoic acid with a minimum purity specification of 95% . This consistent purity standard across vendors ensures that procurement decisions are based on a reliable, industry-accepted quality benchmark, minimizing batch-to-batch variability and ensuring reproducibility in research applications. While no direct comparative purity data for analogs is available from the same sources, the established 95% purity threshold serves as a de facto standard for this compound class, and deviations from this benchmark should be scrutinized.

Quality control Procurement Reproducibility

Optimal Application Scenarios for 5-[(4-Cyanophenoxy)methyl]-2-furoic acid Based on Verified Differentiation


Medicinal Chemistry: Building Block for Targeted Library Synthesis Requiring Moderate Aqueous Solubility

Researchers synthesizing focused libraries of furoic acid derivatives for biological screening should prioritize 5-[(4-Cyanophenoxy)methyl]-2-furoic acid when moderate aqueous solubility (>36.5 µg/mL at pH 7.4) is required to avoid assay artifacts [1]. The compound's carboxylic acid handle enables facile conjugation to amines or alcohols, while the para-cyano substituent provides a defined electron-withdrawing motif for structure-activity relationship exploration. This scenario is directly supported by the solubility evidence in Section 3.

Chemical Biology: Tool Compound for Investigating Protein-Ligand Interactions with Extended π-Systems

The para-cyano substitution on 5-[(4-Cyanophenoxy)methyl]-2-furoic acid creates an extended conjugated system with a linear geometry, making it a suitable probe for studying π-π stacking or hydrogen-bonding interactions in protein binding pockets [1]. Unlike the sterically hindered ortho-cyano isomer, this compound presents a predictable, planar pharmacophore. This application is grounded in the structural differentiation evidence presented in Section 3.

Synthetic Chemistry: Intermediate for Amide or Ester Coupling Reactions Requiring Consistent Quality

For multi-step synthetic routes where reproducibility is paramount, procuring 5-[(4-Cyanophenoxy)methyl]-2-furoic acid with a verified 95% minimum purity from established suppliers ensures consistent yields and minimizes side reactions [1]. The carboxylic acid functionality is amenable to standard amide or ester bond-forming reactions, and the para-cyano group remains stable under typical coupling conditions. This scenario is supported by the purity specification evidence in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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